molecular formula C15H21BF3N3O2 B12120524 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B12120524
M. Wt: 343.15 g/mol
InChI Key: PXSRKNXYTDEQES-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position and a 2-(trifluoromethyl)pyrrolidine substituent at the 2-position. The dioxaborolane moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The trifluoromethyl-pyrrolidine group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry, particularly for kinase inhibitors or CNS-targeting drugs .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF3N3O2/c1-13(2)14(3,4)24-16(23-13)10-8-20-12(21-9-10)22-7-5-6-11(22)15(17,18)19/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSRKNXYTDEQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of benzonitrile with tert-butyldimethylsilyl chloride, followed by treatment with a boron source (such as boronic acid or boron trifluoride diethyl etherate). The resulting boron-containing intermediate can then react with trifluoromethylpyrrolidine to yield the desired product.

Reaction Conditions::

    Benzonitrile Protection: The tert-butyldimethylsilyl (TBS) group is introduced using TBS chloride and a base (e.g., triethylamine).

    Boronation: Boronization occurs via reaction with a boron source (e.g., boronic acid) under appropriate conditions.

    Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating reagent (e.g., Ruppert–Prakash reagent).

Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, efficient workup, and purification methods.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The boron atom can undergo oxidation to form boronic acids.

    Substitution: The benzonitrile group can be substituted by various nucleophiles.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents::

    Boronic Acids: Used for boronation.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Hydride Reducing Agents: For nitrile reduction.

Major Products::

    Boronic Acid Derivatives: Key intermediates for further functionalization.

    Amines: Resulting from nitrile reduction.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Materials Science: For functional materials and catalysts.

    Agrochemicals: As a building block for crop protection agents.

Mechanism of Action

The exact mechanism remains an active area of research. its boron-containing moiety suggests potential interactions with enzymes or receptors.

Biological Activity

The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine is a novel boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on recent research findings.

The compound features a pyrimidine core substituted with a trifluoromethyl-pyrrolidine moiety and a dioxaborolane group. Its molecular formula is C13H17BN2OC_{13}H_{17}BN_2O with a molecular weight of approximately 244.10 g/mol. The presence of the dioxaborolane moiety is significant for its reactivity and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC13H17BN2O
Molecular Weight244.10 g/mol
CAS Number754214-56-7
AppearanceWhite to off-white powder

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with boronic acid pinacol esters under specific conditions that facilitate the formation of the dioxaborolane structure. Recent studies have utilized various synthetic pathways to optimize yield and purity, achieving high yields through careful control of reaction conditions.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer activities. For instance, derivatives similar to this compound have been shown to inhibit key signaling pathways involved in tumor growth and proliferation. The trifluoromethyl group is known to enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor of specific protein kinases involved in cancer progression. For example, it has been noted for its inhibitory effects on mutant forms of proteins such as KIT and PDGFRA , which are implicated in various malignancies. The half-maximal inhibitory concentration (IC50) values for these interactions suggest strong binding affinity and selectivity.

Case Studies

  • Study on Antitumor Activity : In vitro assays demonstrated that the compound significantly reduced cell viability in several cancer cell lines, including those resistant to traditional therapies. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Kinase Inhibition Study : A comparative analysis showed that the compound exhibited a higher inhibitory potency against mutant PDGFRA compared to standard inhibitors like imatinib. This suggests its potential as a targeted therapy for specific cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of boronic ester-functionalized heterocycles. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
Target Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine Pyrrolidine (CF3-substituted) at position 2 Likely C14H17BF3N3O2* ~315–330* Suzuki coupling; medicinal chemistry (kinase inhibition)
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Morpholine at position 2 C14H22BN3O3 291.16 Intermediate for pharmaceuticals; improved aqueous solubility due to morpholine
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Amino group at position 2 C10H16BN3O2 221.07 Nucleophilic reactivity; precursor for functionalized pyrimidines
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine Phenoxy (CF3O-substituted) at position 2 C17H18BF3N2O4 382.15 Enhanced π-π stacking potential; agrochemical research
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Pyridine core; amine and CF3 at positions 2 and 4 C12H16BF3N2O2 288.07 Dual functionalization for diversified coupling; antimicrobial agents
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine core; fluorine at position 3 C11H15BFNO2 223.05 Electron-deficient systems; fluorinated drug candidates

*Estimated based on structural analogy to and .

Key Structural and Functional Differences

Heterocyclic Core :

  • The target compound uses a pyrimidine core, whereas analogs like those in and employ pyridine . Pyrimidines offer two nitrogen atoms, enhancing hydrogen-bonding capabilities critical for target binding in drug design .

Substituent Effects: Trifluoromethyl-pyrrolidine (target compound) vs. morpholine (): The pyrrolidine’s CF3 group increases lipophilicity (logP ~2.5–3.5), while morpholine’s oxygen atom improves solubility (logP ~1.8–2.2) .

Reactivity in Cross-Coupling :

  • Boronic esters on pyrimidines (target compound) generally exhibit slower coupling rates compared to pyridine-based analogs due to electron-deficient cores, requiring optimized catalysts (e.g., Pd-XPhos) .

Biological Activity: Compounds with amine substituents () show higher nucleophilic reactivity, enabling conjugation with electrophilic warheads in PROTACs . The target compound’s trifluoromethyl-pyrrolidine may enhance blood-brain barrier penetration, a trait less pronounced in morpholine derivatives .

Q & A

Basic: What are the recommended synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester moiety reacts with halogenated pyrimidine precursors. Key steps include:

  • Catalytic system: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like SPhos or XPhos (optimizes coupling efficiency) .
  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of aromatic intermediates .
  • Temperature: Reactions are conducted at 80–100°C under inert atmospheres (N₂/Ar) to prevent boronate hydrolysis .
  • Workup: Purification via column chromatography or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .

Example Protocol:

StepReagent/ConditionRole
12-Chloro-5-(trifluoromethyl)pyrimidineElectrophilic partner
2PdCl₂(dppf), K₂CO₃Catalyst and base
3THF, 90°C, 12hSolvent and reaction conditions
4HPLC (ACN/H₂O, 0.1% TFA)Purification

Basic: What analytical techniques are critical for characterizing this compound and verifying purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms regioselectivity of the pyrrolidine and trifluoromethyl groups. For example, the CF₃ group shows a singlet at ~δ -60 ppm in ¹⁹F NMR .
  • HPLC-MS: Reverse-phase HPLC (C18 column, 0.1% formic acid in H₂O/MeCN) coupled with high-resolution MS validates molecular weight (e.g., [M+H]+ = 357.12 Da) .
  • X-ray Crystallography: Resolves stereochemistry of the pyrrolidine ring (if crystalline) .

Typical Purity Metrics:

MethodPurity ThresholdSource
HPLC≥95% (UV 254 nm)
Titration≥97% (boron content)

Basic: How should this compound be stored to maintain stability, and what are its degradation pathways?

Answer:

  • Storage: Sealed amber vials at 2–8°C under anhydrous conditions (desiccant packs) prevent boronate ester hydrolysis .
  • Degradation: Exposure to moisture or acidic conditions leads to cleavage of the dioxaborolane ring, forming boronic acid derivatives. Monitor via TLC (Rf shift) or ¹¹B NMR (δ 28–30 ppm for intact boronate vs. δ 18–20 ppm for boronic acid) .

Advanced: What mechanistic insights explain the reactivity of the boronate ester in cross-coupling reactions?

Answer:
The sp²-hybridized boron in the dioxaborolane ring facilitates transmetallation with Pd⁰ catalysts. Key factors:

  • Electron-withdrawing groups (e.g., CF₃ on pyrrolidine) increase electrophilicity of the pyrimidine ring, accelerating oxidative addition .
  • Steric effects: The tetramethyl groups on the dioxaborolane stabilize the boronate but may slow transmetallation in crowded systems (e.g., ortho-substituted aryl halides) .

Computational Support:
DFT studies show a ΔG‡ of ~22 kcal/mol for the transmetallation step, consistent with experimental rates at 80–100°C .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

  • Molecular docking: The pyrimidine-pyrrolidine scaffold shows affinity for kinase ATP-binding pockets (e.g., EGFR T790M). Docking simulations (AutoDock Vina) optimize substituent placement for H-bonding (e.g., -CF3 with Leu792) .
  • ADMET Predictions: LogP calculations (e.g., 3.2 for the parent compound) and CYP450 inhibition profiles guide solubility and metabolic stability improvements .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-response validation: Re-test activity across multiple assays (e.g., enzymatic vs. cell-based) to rule off-target effects. For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Metabolite profiling: LC-MS identifies hydrolyzed boronic acid derivatives, which may exhibit altered activity .

Case Study:

Assay TypeReported IC50 (µM)Adjusted IC50 (Corrected for Hydrolysis)
Enzymatic0.120.15
Cellular1.80.9 (with 10 mM β-mercaptoethanol)

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